molecular formula C15H16O4 B10836355 4-(3-(3,5-Dihydroxyphenyl)propyl)benzene-1,3-diol

4-(3-(3,5-Dihydroxyphenyl)propyl)benzene-1,3-diol

Cat. No.: B10836355
M. Wt: 260.28 g/mol
InChI Key: NQTJPTOXNAMXIJ-UHFFFAOYSA-N
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Description

Resorcinol compound 19, also known as 1,3-dihydroxybenzene, is a phenolic compound with the molecular formula C6H6O2. It is one of three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement, yielding acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate . Additionally, resorcinol can be produced by melting resins such as asafoetida and galbanum with potassium hydroxide or by distillation of Brazilwood extract .

Industrial Production Methods

Industrial production of resorcinol typically follows the Hock rearrangement method due to its efficiency and high yield. This process involves the oxidation of 1,3-diisopropylbenzene to form hydroperoxide, which then undergoes rearrangement to produce acetone and resorcinol . This method is preferred in industrial settings due to its scalability and cost-effectiveness.

Comparison with Similar Compounds

Resorcinol is similar to other phenolic compounds such as catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). resorcinol’s unique 1,3-dihydroxybenzene structure gives it distinct properties and reactivity:

    Catechol: Unlike resorcinol, catechol has hydroxyl groups in the 1,2-positions, making it more prone to intramolecular hydrogen bonding.

    Hydroquinone: Hydroquinone has hydroxyl groups in the 1,4-positions, which affects its oxidation potential and reactivity compared to resorcinol.

Resorcinol’s unique structure allows it to participate in specific reactions and applications that are not as feasible with its isomers.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-[3-(3,5-dihydroxyphenyl)propyl]benzene-1,3-diol

InChI

InChI=1S/C15H16O4/c16-12-5-4-11(15(19)9-12)3-1-2-10-6-13(17)8-14(18)7-10/h4-9,16-19H,1-3H2

InChI Key

NQTJPTOXNAMXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CCCC2=CC(=CC(=C2)O)O

Origin of Product

United States

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